N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(22-12-10-16-6-2-1-3-7-16)25-13-11-17(15-25)27-20-14-23-18-8-4-5-9-19(18)24-20/h1-9,14,17H,10-13,15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUBTSBDWZUGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula: C21H22N4O2
Molecular Weight: 362.43 g/mol
Solubility: Soluble in various solvents (specific solubility data not provided)
Purity: Typically ≥ 95%
The compound features a pyrrolidine ring linked to a quinoxaline moiety, which is known for its varied biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has shown promising results against various pathogens. Notably:
- Mycobacterium tuberculosis: Substituted quinoline derivatives, including this compound, exhibited higher activity against M. tuberculosis compared to standard treatments like isoniazid and pyrazinamide . In a comparative study, N-(2-phenylethyl)quinoline-2-carboxamide demonstrated significant inhibition against several mycobacterial species .
The biological activity of this compound can be attributed to its ability to inhibit specific biochemical pathways. For instance, compounds similar to this compound have been implicated in the inhibition of photosynthetic electron transport (PET) in chloroplasts, suggesting potential applications in plant biology as well .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Initial studies indicate that modifications to the phenyl and pyrrolidine components can significantly alter potency. For example:
| Compound | Structure Modification | KCNQ2 Inhibition Potency (nM) |
|---|---|---|
| 4 | 2-phenyl | 4.7 |
| 5 | 2-pyrrolidine | 0.16 |
These findings highlight the importance of substituent positioning in enhancing biological efficacy .
Case Studies and Research Findings
- Study on Antimycobacterial Activity: A series of substituted quinoline derivatives were synthesized and tested for their activity against M. tuberculosis. The study found that certain derivatives exhibited superior activity compared to established drugs, indicating the potential of these compounds in developing new antimycobacterial agents .
- Pharmacological Evaluation: A comprehensive pharmacokinetic evaluation showed that compounds derived from similar scaffolds demonstrated high clearance rates in human and rat microsomes, suggesting favorable metabolic profiles for therapeutic use .
- Anticancer Potential: Research into related compounds has indicated potential antiproliferative effects against various cancer cell lines. For instance, quinoxaline derivatives have been evaluated for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction .
Future Directions
The ongoing research into this compound emphasizes the need for further studies focusing on:
- In vivo efficacy: To validate the promising in vitro results observed.
- Mechanistic studies: To elucidate the precise biochemical pathways affected by this compound.
- Structural optimization: To enhance potency and selectivity against target pathogens or cancer cells.
Scientific Research Applications
Antimicrobial Activity
N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In comparative studies, derivatives of quinoline, including this compound, showed higher activity against M. tuberculosis than standard treatments like isoniazid and pyrazinamide. The ability of this compound to inhibit specific biochemical pathways contributes to its effectiveness against various pathogens.
Anticancer Potential
Research indicates that compounds similar to this compound possess antiproliferative effects against various cancer cell lines. These effects are attributed to mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Initial studies suggest that modifications to the phenyl and pyrrolidine components can significantly alter potency. The following table summarizes some findings:
| Compound | Structure Modification | KCNQ2 Inhibition Potency (nM) |
|---|---|---|
| 4 | 2-phenyl | 4.7 |
| 5 | 2-pyrrolidine | 0.16 |
These findings highlight the importance of substituent positioning in enhancing biological efficacy.
Case Studies and Research Findings
- Study on Antimycobacterial Activity: A series of substituted quinoline derivatives were synthesized and tested for their activity against M. tuberculosis. The study found that certain derivatives exhibited superior activity compared to established drugs, indicating the potential of these compounds in developing new antimycobacterial agents.
- Pharmacological Evaluation: Comprehensive pharmacokinetic evaluations showed that compounds derived from similar scaffolds demonstrated high clearance rates in both human and rat microsomes, suggesting favorable metabolic profiles for therapeutic use.
- Anticancer Research: Investigations into related compounds have indicated potential antiproliferative effects against various cancer cell lines. For instance, quinoxaline derivatives have been evaluated for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.
Comparison with Similar Compounds
Aromatic Moieties
The quinoxalin-2-yloxy group in the target compound contrasts with the indazole-ureido moiety in N-[2-[4-Benzyl-(2RS)-[(1S)-[3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl)ureido]-2-phenylethyl]-5-oxopiperazin-1-yl]acetyl]-Arg-NHBn Trifluoroacetate (). Both heterocycles enable π-π stacking, but quinoxaline’s electron-deficient nature may favor interactions with electron-rich enzyme pockets, whereas indazole offers hydrogen-bonding via its NH group .
Fluorinated and Lipophilic Groups
Compounds like N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide () and 3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide () incorporate fluorine or trifluoroethyl groups. Fluorine enhances metabolic stability and bioavailability by resisting oxidative metabolism, while trifluoroethyl increases lipophilicity and may improve blood-brain barrier penetration .
Carboxamide vs. Ureido Linkers
The carboxamide group in the target compound differs from the ureido linker in ’s indazole derivative.
Research Findings and Hypotheses
- Bioavailability : The trifluoroethyl group in ’s compound likely confers higher logP than the target compound’s phenylethyl group, suggesting better membrane permeability .
- Target Binding: Quinoxaline’s planar structure may compete with ATP in kinase binding pockets, akin to indazole-based inhibitors in .
- Metabolic Stability: Fluorinated analogs () are hypothesized to exhibit longer half-lives than the non-fluorinated target compound .
Q & A
Basic: What key steps ensure high yield and purity during the synthesis of N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide?
Methodological Answer:
- Reagent Selection : Use enantiomerically enriched starting materials (e.g., (S)-3-bromo-4,5-dihydroisoxazol-5-yl)methylamine) to control stereochemistry .
- Solvent Optimization : Employ DMF for dissolving intermediates and dichloromethane (DCM) for coupling reactions to enhance solubility and reaction efficiency .
- Purification : Utilize short silica gel column chromatography to isolate the final product, followed by high-vacuum drying to remove residual solvents .
- Quality Control : Confirm purity (>95%) via HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/water gradient) and validate structure using H/C NMR .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
- Storage : Store at room temperature in airtight, light-resistant containers. Avoid long-term storage due to potential degradation; monitor stability via periodic HPLC analysis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- Disposal : Follow EPA guidelines for halogenated organic waste, incinerating at >1000°C with scrubbers to prevent toxic byproducts .
Advanced: How can structural contradictions in reported biological activities be resolved across studies?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use reference compounds (e.g., known kinase inhibitors) as positive controls .
- SAR Analysis : Systematically modify the quinoxaline and pyrrolidine moieties (e.g., substituent addition/removal) to identify pharmacophores. For example, replacing the phenylethyl group with fluorinated analogs may alter receptor binding .
- Data Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
Advanced: What advanced techniques are recommended for characterizing the compound’s molecular structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane) to determine absolute stereochemistry and confirm bond angles/distances .
- Dynamic NMR : Resolve conformational dynamics (e.g., pyrrolidine ring puckering) using F NMR if fluorinated derivatives are synthesized .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify molecular formula (e.g., CHNO) with <2 ppm mass error .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Methodological Answer:
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., DFT-optimized structures) to confirm enantiomeric excess .
- Polarimetry : Measure optical rotation ([α]) and compare with literature values for enantiopure standards .
Advanced: What in vivo pharmacokinetic study designs are optimal for assessing bioavailability?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats (n=6/group) with IV/oral dosing (1–10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) using deuterated internal standards .
- Parameter Calculation : Compute AUC, C, and half-life using non-compartmental analysis (Phoenix WinNonlin) .
Advanced: How do structural modifications to the quinoxaline moiety impact enzymatic inhibition?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF) at the quinoxaline 3-position to enhance π-stacking with kinase ATP-binding pockets .
- Enzymatic Assays : Test inhibition against recombinant kinases (e.g., PI3Kγ) using ADP-Glo™ assays. Compare IC values of analogs to establish structure-activity trends .
- Molecular Docking : Use Schrödinger Suite to model interactions; prioritize derivatives with predicted ΔG < -9 kcal/mol .
Basic: What are the best practices for analyzing degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via UPLC-PDA at 254 nm .
- Degradant Identification : Isolate major degradants using preparative HPLC and characterize via HRMS/MS (e.g., oxidation at the pyrrolidine nitrogen) .
Advanced: How can researchers mitigate off-target effects in cellular assays?
Methodological Answer:
- Counter-Screening : Test the compound against a panel of unrelated targets (e.g., GPCRs, ion channels) at 10 µM to assess selectivity .
- CRISPR Knockout : Use HEK293 cells with CRISPR-mediated deletion of the target protein to confirm on-mechanism activity .
- Proteomics : Perform thermal shift assays (CETSA) to identify unintended protein interactions .
Advanced: What strategies optimize solubility for in vitro assays without compromising activity?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) with cyclodextrin (10 mM HP-β-CD) to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl in ethanol, improving solubility >10-fold in PBS (pH 7.4) .
- LogP Reduction : Introduce polar groups (e.g., -OH, -SOH) at the phenylethyl chain while monitoring potency via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
